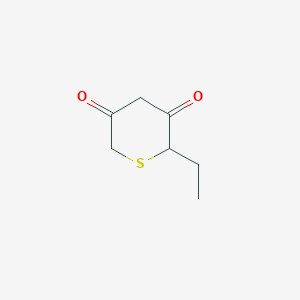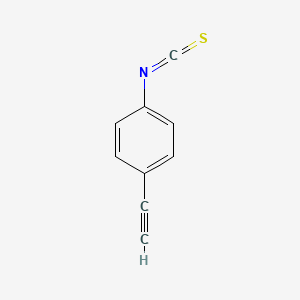
2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(But-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-BTM-DOB, is an organoboron compound that has recently been studied for its potential applications in scientific research. It is a colorless liquid at room temperature, and it is relatively stable and non-toxic. 2-BTM-DOB has been used in a variety of scientific research applications, such as organic synthesis, material science, and biochemistry.
Scientific Research Applications
Now, let’s explore its diverse applications across various scientific fields:
Organic Synthesis and Catalysis
But-1-en-2-ylbenzene serves as a valuable building block in organic synthesis. Its boron-containing moiety allows for versatile transformations, such as Suzuki-Miyaura cross-coupling reactions. Researchers utilize it to create complex molecules, including pharmaceutical intermediates and functional materials .
Materials Science
a. Boron-Containing Polymers: But-1-en-2-ylbenzene contributes to the design of boron-containing polymers. These polymers exhibit unique properties, such as thermal stability, flame retardancy, and optical activity. Applications range from flame-resistant coatings to optoelectronic devices .
b. Boronic Acid-Based Sensors: The boronate group in but-1-en-2-ylbenzene forms reversible complexes with diols. Researchers exploit this property to develop sensors for glucose, catecholamines, and other analytes. These sensors find applications in medical diagnostics and environmental monitoring .
Medicinal Chemistry
a. Anticancer Agents: But-1-en-2-ylbenzene derivatives have shown promising anticancer activity. Researchers modify the boron center to enhance selectivity and efficacy against specific cancer cell lines. These compounds are investigated as potential chemotherapeutic agents .
b. Boron Neutron Capture Therapy (BNCT): BNCT is a cancer treatment that utilizes boron compounds. But-1-en-2-ylbenzene, when labeled with a boron isotope, can selectively deliver boron atoms to tumor cells. Upon neutron irradiation, the boron captures thermal neutrons, releasing destructive alpha particles and damaging cancer cells .
Agrochemicals
But-1-en-2-ylbenzene derivatives find applications in agrochemicals. Researchers explore their potential as herbicides, fungicides, and insecticides. The boron atom contributes to their bioactivity and selectivity .
Photophysics and Optoelectronics
a. Fluorescent Probes: Researchers use but-1-en-2-ylbenzene-based fluorescent probes to study cellular processes. The boron center enhances their photophysical properties, making them valuable tools for imaging and sensing .
b. Organic Light-Emitting Diodes (OLEDs): But-1-en-2-ylbenzene derivatives serve as building blocks for OLED materials. Their electron-rich nature and efficient energy transfer properties contribute to OLED performance .
properties
IUPAC Name |
2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCPVMCIYQEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)



![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)